molecular formula C24H23NO5S B1664505 Aleglitazar CAS No. 475479-34-6

Aleglitazar

カタログ番号 B1664505
CAS番号: 475479-34-6
分子量: 437.5 g/mol
InChIキー: DAYKLWSKQJBGCS-NRFANRHFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aleglitazar is a peroxisome proliferator-activated receptor agonist (PPAR modulator) with affinity to PPARα and PPARγ . It was under development by Hoffmann–La Roche for the treatment of type II diabetes .


Molecular Structure Analysis

Aleglitazar is a small molecule with a chemical formula of C24H23NO5S . Its average weight is 437.508 g/mol and its monoisotopic weight is 437.129693541 g/mol .


Physical And Chemical Properties Analysis

Aleglitazar is a small molecule with a chemical formula of C24H23NO5S . Its average weight is 437.508 g/mol and its monoisotopic weight is 437.129693541 g/mol .

科学的研究の応用

Stroke Protection

  • Scientific Field : Neurology
  • Summary of Application : Aleglitazar has been used in research related to stroke protection. It was found to improve stroke outcomes after transient brain ischemia .
  • Methods of Application : In the experiment, healthy young adult mice were subjected to transient 30 min middle cerebral artery occlusion (MCAo)/reperfusion. Daily treatment with aleglitazar was begun on the day of MCAo and continued until sacrifice .
  • Results : Aleglitazar reduced the size of the ischemic lesion as assessed using NeuN immunohistochemistry on day 7. Sensorimotor performance on the rotarod was impaired during the first week after MCAo, an effect that was significantly attenuated by treatment with aleglitazar .

Cardiovascular Outcomes After Acute Coronary Syndrome

  • Scientific Field : Cardiology
  • Summary of Application : Aleglitazar has been studied for its effects on cardiovascular outcomes after acute coronary syndrome in patients with Type 2 Diabetes Mellitus .
  • Methods of Application : The specific methods of application in this study are not detailed in the search results .
  • Results : In phase 2 trials, aleglitazar significantly reduced glycated hemoglobin levels, triglycerides, and low-density lipoprotein cholesterol (LDL-C) and increased HDL-C .

Myocardial Protection Against Ischemia-Reperfusion Injury

  • Scientific Field : Cardiology
  • Summary of Application : Aleglitazar has been evaluated for its additive effects on myocardial protection against ischemia-reperfusion injury .
  • Methods of Application : Human cardiomyocytes were incubated with different concentrations of Aleglitazar .
  • Results : The specific results of this study are not detailed in the search results .

Treatment of Hyperglycemia and Dyslipidemia

  • Scientific Field : Endocrinology
  • Summary of Application : Aleglitazar has been developed for the potential treatment of hyperglycemia and dyslipidemia in patients with type 2 diabetes mellitus (T2DM) .
  • Methods of Application : The specific methods of application in this study are not detailed in the search results .
  • Results : The specific results of this study are not detailed in the search results .

Cardiovascular Outcomes Trial

  • Scientific Field : Cardiology
  • Summary of Application : Aleglitazar has been used in the AleCardio trial, the first large-scale, cardiovascular outcomes trial of a dual PPAR activator .
  • Methods of Application : The specific methods of application in this study are not detailed in the search results .
  • Results : The specific results of this study are not detailed in the search results .

Treatment of Dyslipidemia

  • Scientific Field : Endocrinology
  • Summary of Application : Aleglitazar has been developed for the potential treatment of dyslipidemia in patients with type 2 diabetes mellitus (T2DM) .
  • Methods of Application : The specific methods of application in this study are not detailed in the search results .
  • Results : In phase II trials, the potent dual PPAR agonist aleglitazar was associated with significantly reduced levels of glycated hemoglobin, triglycerides, and low-density lipoprotein cholesterol (LDL-C), as well as increased HDL-cholesterol concentration .

Safety And Hazards

Although Aleglitazar reduced glycated hemoglobin and improved serum HDL-C and triglyceride levels, it did not significantly decrease the incidence of cardiovascular death, myocardial infarction, or stroke . Aleglitazar increased the risks of heart failure, renal dysfunction, bone fractures, gastrointestinal hemorrhage, and hypoglycemia .

将来の方向性

The future of Aleglitazar is uncertain as it is no longer in phase III clinical trials . The AleCardio trial was terminated early due to futility and safety signals .

特性

IUPAC Name

(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYKLWSKQJBGCS-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C[C@@H](C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197193
Record name Aleglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Aleglitazar was rationally designed to be an agonist at the peroxisome proliferator-activated receptor (PPAR) for both the PPARα and PPARγ receptor subtypes. Agonistic action at PPARα controls lipid levels, which improves dyslipidemia, and agonistic action at PPARγ controls glucose levels, which improves insulin sensitivity in diabetes.
Record name Aleglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Aleglitazar

CAS RN

475479-34-6
Record name Aleglitazar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475479-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aleglitazar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475479346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aleglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aleglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALEGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T4OAG59U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

0.184 g of 2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-yl}-propionic acid ethyl ester (0.40 mmol) was dissolved in 1 ml of THF/MeOH=1/1 and treated with 0.670 ml of 3N NaOH. The reaction mixture was kept over night at RT and then quenched by pouring onto crashed ice/HCl. Twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents left a crude product, which was purified by crystallisation from AcOEt/hexane to yield 0.158 g of the title compound as white solid, mp.121-122°.
Name
2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-yl}-propionic acid ethyl ester
Quantity
0.184 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.67 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aleglitazar
Reactant of Route 2
Aleglitazar
Reactant of Route 3
Reactant of Route 3
Aleglitazar
Reactant of Route 4
Aleglitazar
Reactant of Route 5
Aleglitazar
Reactant of Route 6
Reactant of Route 6
Aleglitazar

Citations

For This Compound
1,350
Citations
AM Lincoff, JC Tardif, GG Schwartz, SJ Nicholls… - Jama, 2014 - jamanetwork.com
Importance No therapy directed against diabetes has been shown to unequivocally reduce the excess risk of cardiovascular complications. Aleglitazar is a dual agonist of peroxisome …
Number of citations: 232 jamanetwork.com
RR Henry, AM Lincoff, S Mudaliar, M Rabbia… - The Lancet, 2009 - thelancet.com
… , and 600 μg aleglitazar groups; and n=2 in 300 μg aleglitazar group). Aleglitazar significantly … The trend of changes over time suggests that the maximum effect of aleglitazar on HbA 1c …
Number of citations: 262 www.thelancet.com
CL Han, CZ Qu - Journal of Cardiovascular Pharmacology, 2020 - journals.lww.com
This study evaluates the cardiovascular risk and safety of a dual peroxisome proliferator–activated receptor alpha and gamma (PPARα&γ), aleglitazar, for the management of type 2 …
Number of citations: 13 journals.lww.com
A Bénardeau, J Benz, A Binggeli, D Blum… - Bioorganic & Medicinal …, 2009 - Elsevier
… In this Letter we describe an extension of this work culminating in the discovery of Aleglitazar… diabetic patients.9, 10 Aleglitazar has successfully completed phase II clinical development. …
Number of citations: 140 www.sciencedirect.com
MA Cavender, AM Lincoff - American journal of cardiovascular drugs, 2010 - Springer
… aleglitazar, showed that therapy with this agent reduced hyperglycemia and favorably modified levels of HDL-C and triglycerides with an acceptable safety profile. Aleglitazar … aleglitazar …
Number of citations: 66 link.springer.com
LM Younk, L Uhl, SN Davis - Expert Opinion on Drug Metabolism & …, 2011 - Taylor & Francis
… Mean weight gain of > 1 kg occurred in patients receiving ≥ 600 μg aleglitazar in the Phase I study and in patients receiving ≥ 300 μg aleglitazar in the Phase II study. …
Number of citations: 31 www.tandfonline.com
E Erdmann, R Califf, HC Gerstein, K Malmberg… - American Heart …, 2015 - Elsevier
… aleglitazar on CV events in patients with metabolic disease. The ALEPREVENT trial was initiated to evaluate the potential of aleglitazar, … board for another aleglitazar trial (ALECARDIO; …
Number of citations: 29 www.sciencedirect.com
M Dietz, P Mohr, B Kuhn, HP Maerki… - …, 2012 - Wiley Online Library
… analysis using a cell‐based assay showed aleglitazar to be highly potent, with EC … aleglitazar is a potent and balanced activator of PPARα and γ. The efficacy and potency of aleglitazar …
M Herz, F Gaspari, N Perico, G Viberti… - International Journal of …, 2011 - Elsevier
… Following aleglitazar withdrawal, eGFR values returned to … of aleglitazar (600μg/day), these data, together with the data from the dose-ranging SYNCHRONY study, suggest aleglitazar …
Number of citations: 45 www.sciencedirect.com
P Sanwald‐Ducray, X Liogier D'Ardhuy… - Clinical …, 2010 - Wiley Online Library
… This property may distinguish aleglitazar from other dual agonists such as tesaglitazar and … a phase II study of aleglitazar. In our study, aleglitazar exposure was dose proportional over …
Number of citations: 33 ascpt.onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。